Atmospheric Boiling Point: DAH vs. Linear Unbranched Analog (1,6-Diacetoxyhexane)
DAH exhibits a boiling point approximately 25 °C higher than its linear unbranched analog 1,6-diacetoxyhexane under equivalent atmospheric pressure conditions, a direct consequence of branching-induced disruption of intermolecular packing . Both compounds are listed together in the same semiconductor resist underlayer patents as high-boiling solvent candidates, yet the measured boiling point differential provides a quantifiable basis for selecting DAH when extended thermal processing latitude is required [1].
| Evidence Dimension | Boiling point at 760 mmHg (atmospheric pressure) |
|---|---|
| Target Compound Data | 289.7 °C at 760 mmHg |
| Comparator Or Baseline | 1,6-Diacetoxyhexane (CAS 6222-17-9): 265.0 ± 23.0 °C at 760 mmHg |
| Quantified Difference | ΔT_boil ≈ +24.7 °C (target minus comparator nominal value) |
| Conditions | Atmospheric pressure (760 mmHg); predicted/computed values from authoritative chemical databases |
Why This Matters
A ~25 °C higher boiling point extends the thermal budget window during post-coat bake steps in resist underlayer film processing, directly enabling the improved embedding and planarization outcomes that the patent literature attributes to high-boiling solvents [1].
- [1] Nissan Chemical Corporation. Resist Underlayer Film-Forming Composition. U.S. Patent Application Publication No. 2024/0427238 A1, December 26, 2024. Both DAH and 1,6-diacetoxyhexane listed as high-boiling solvent examples. https://patents.justia.com/patent/20240427238 View Source
